Enbucrilate

Wound closure Biomechanics Tissue adhesive

Enbucrilate (n-butyl-2-cyanoacrylate, NBCA) is a short-chain cyanoacrylate ester monomer that rapidly polymerizes upon contact with moisture or ionic fluids to form a rigid, high-strength poly(alkyl cyanoacrylate) adhesive. It is chemically defined as butyl 2-cyanoacrylate (C8H11NO2; MW 153.18) with a density of 0.989 g/cm³ at 20°C and a boiling point of 68°C at 1.8 mmHg.

Molecular Formula C8H11NO2
Molecular Weight 153.18 g/mol
CAS No. 6606-65-1
Cat. No. B1671268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEnbucrilate
CAS6606-65-1
Synonyms2 Cyanobutylacrylate
2-Cyanobutylacrylate
2-Cyanobutylacrylates
Butyl 2 Cyanacrylate
Butyl 2-Cyanacrylate
Butyl 2-Cyanacrylates
Butylcyanoacrylate
Butylcyanoacrylates
Chirurcoll
Cyanoacrylate, Polybutyl
Cyanoacrylate, Polyisobutyl
Cyanoacrylates, Polybutyl
Cyanoacrylates, Polyisobutyl
Enbucrilate
Enbucrilate, Homopolymer
Enbucrilates
Enbucrilates, Homopolymer
Enbucrylate
Enbucrylates
Fimomed
Histacryl
Histacryls
Histoacryl
histoacryl blue
histoacryl N blau
histoacryl N-blau
Histoacryls
Kanokonlit
Ligament-Fimomed
n butyl 2 cyanoacrylate
N butyl cyanoacrylate
n-butyl-2-cyanoacrylate
n-butyl-2-cyanoacrylates
N-butyl-cyanoacrylate
N-butyl-cyanoacrylates
NBCA compound
NBCA compounds
poly(isobutyl cyanoacrylate)
Polybutyl Cyanoacrylate
Polybutyl Cyanoacrylates
polyisobutyl cyanoacrylate
Polyisobutyl Cyanoacrylates
polyisobutylcyanoacrylate
Polyisobutylcyanoacrylates
Molecular FormulaC8H11NO2
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESCCCCOC(=O)C(=C)C#N
InChIInChI=1S/C8H11NO2/c1-3-4-5-11-8(10)7(2)6-9/h2-5H2,1H3
InChIKeyJJJFUHOGVZWXNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Appearanceclear colorless oil.
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Enbucrilate (CAS 6606-65-1) Procurement Guide: Core Identity, Class Positioning, and In-Class Differentiation


Enbucrilate (n-butyl-2-cyanoacrylate, NBCA) is a short-chain cyanoacrylate ester monomer that rapidly polymerizes upon contact with moisture or ionic fluids to form a rigid, high-strength poly(alkyl cyanoacrylate) adhesive [1]. It is chemically defined as butyl 2-cyanoacrylate (C8H11NO2; MW 153.18) with a density of 0.989 g/cm³ at 20°C and a boiling point of 68°C at 1.8 mmHg [2]. As a tissue adhesive, it is applied as a liquid monomer to moist tissue and polymerizes exothermically to form a biodegradable bond used across surgical disciplines including general, dental, and endoscopic procedures [3]. Unlike longer-chain cyanoacrylate esters, the butyl side chain imparts a distinct balance of bond strength and rigidity that defines its specific utility profile relative to octyl cyanoacrylate, fibrin glues, and mechanical closure devices [4].

Enbucrilate Procurement: Why Simple Cyanoacrylate Substitution Fails in Scientific and Industrial Workflows


Generic substitution among cyanoacrylate esters is not scientifically defensible because the alkyl side-chain length fundamentally governs polymerization kinetics, mechanical properties, degradation rate, and biological response [1]. Enbucrilate (butyl ester) polymerizes to a rigid, high-tensile-strength film, whereas octyl cyanoacrylate yields a flexible, lower-strength bond [2]. These differences directly impact wound-bursting strength, tissue compliance, and long-term biodegradation profiles in vivo [3]. Furthermore, Enbucrilate exhibits selective bacteriostatic activity against Gram-positive organisms—a property that is not uniformly observed across all cyanoacrylate esters and cannot be assumed for alternative formulations [4]. The quantitative evidence below establishes precisely where Enbucrilate's performance profile diverges from its closest comparators, enabling evidence-based procurement decisions rather than class-level assumptions.

Enbucrilate Quantitative Differentiation Evidence: Head-to-Head Comparative Data for Scientific Procurement


Wound-Bursting Strength: Enbucrilate vs. Octyl Cyanoacrylate vs. Surgical Tape (In Vivo Rat Model)

In a randomized controlled in vivo study comparing wound-bursting strength (WBS) of three closure methods, Enbucrilate (butyl-cyanoacrylate, Histoacryl Blue) demonstrated a mean WBS of 199 ± 87 mm Hg [1]. This value is significantly lower than octyl-cyanoacrylate (Dermabond) at 298 ± 58 mm Hg (p = 0.006) but significantly higher than surgical tape (Steri-Strips) at 129 ± 67 mm Hg (p = 0.035) [1]. The quantified difference versus octyl cyanoacrylate is -99 mm Hg (95% CI: -165 to -32), and versus surgical tape is +71 mm Hg (95% CI: +4 to +138) [1]. These data establish Enbucrilate as an intermediate-strength adhesive, more robust than mechanical tape but less resistant to bursting forces than the longer-chain octyl ester.

Wound closure Biomechanics Tissue adhesive

Tensile Strength in Nerve Anastomosis: Enbucrilate (Histoacryl) vs. Fibrin Glue vs. Suture (In Vitro Biomechanical Evaluation)

In an in vitro study evaluating adhesive-based neurorrhaphy techniques on femoral chicken nerves, Enbucrilate (Histoacryl glue) withstood a maximum tensile force of 91.5 cN [1]. This is significantly higher than fibrin glue at 10.55 cN (p < 0.001) and comparable to the sutured control at 102.8 cN (p < 0.001) [1]. The elongation at failure for Histoacryl was 6.34 ± 1.96% [2]. These data demonstrate that Enbucrilate provides tensile strength approaching that of conventional suture, while offering the procedural advantages of a liquid adhesive (faster application time, p < 0.001 vs. suture) [1].

Peripheral nerve repair Neurorrhaphy Biomechanics

Intracellular Degradation Rate: Poly(butyl cyanoacrylate) vs. Poly(octyl cyanoacrylate) Nanoparticles

In a comparative cellular uptake and degradation study using fluorescence lifetime imaging, poly(butyl cyanoacrylate) (PBCA) nanoparticles derived from Enbucrilate monomer exhibited significantly faster intracellular degradation than poly(octyl cyanoacrylate) (POCA) nanoparticles [1]. At 48 hours, PBCA nanoparticles showed 88% degradation, whereas POCA nanoparticles showed only 3% degradation under identical conditions [2]. The calculated half-life for PBCA nanoparticles was approximately 25 hours [2]. This dramatic difference (85 percentage points) demonstrates that the alkyl chain length directly governs the hydrolytic degradation kinetics of the polymerized material [1].

Drug delivery Biodegradation Nanoparticles

Polymerization Kinetics: Enbucrilate (Histoacryl) Polymerization Time with Lipiodol Admixture

In vitro measurements demonstrate that the polymerization time of Enbucrilate (n-butyl cyanoacrylate, Histoacryl) can be precisely controlled by admixture with oily radiopaque materials [1]. A 1:3 mixture of Histoacryl with Lipiodol ultrafluid achieves a polymerization time of approximately 7 seconds, with good flow properties and excellent contrast definition [1]. This tunable kinetics profile—enabling polymerization delays from seconds to minutes depending on dilution ratio [2]—is a critical differentiator for embolization procedures, where premature polymerization can cause catheter adhesion and incomplete target occlusion.

Vascular embolization Polymerization kinetics Interventional radiology

Bacteriostatic Activity Profile: Enbucrilate Exhibits Selective Gram-Positive Inhibition

Enbucrilate (butyl-2-cyanoacrylate, Histoacryl) exhibits bacteriostatic activity that is most pronounced against Gram-positive microorganisms, with no observed activity against Gram-negative organisms [1]. This selective antibacterial profile has been documented in ophthalmologic applications where the adhesive provided ancillary suppression of corneal pathogens [1]. While comparative MIC data for alternative cyanoacrylate esters are not systematically available in the peer-reviewed literature, the presence of bacteriostatic activity is an inherent property of the Enbucrilate monomer and polymer that contributes to lower surgical site infection rates observed clinically [2].

Antimicrobial Surgical site infection Bacteriostatic

Clinical Efficacy in Gastric Variceal Bleeding: Enbucrilate Hemostasis and Obliteration Rates

In the clinical application of endoscopic treatment of gastric varices, Enbucrilate (n-butyl-2-cyanoacrylate) achieves a hemostasis rate of >90%, variceal obliteration rates of 70% to 90%, and rebleeding rates <30% across multiple case series [1]. For esophageal varices, randomized trials comparing Enbucrilate injection to band ligation show similar initial bleeding control, though rebleeding rates were higher with glue injection [2]. These clinical outcome metrics establish Enbucrilate as an effective first-line agent for gastric variceal hemorrhage, a niche where alternative adhesives have not demonstrated equivalent efficacy.

Gastroenterology Hemostasis Endoscopic therapy

Enbucrilate Best-Fit Application Scenarios: Evidence-Based Procurement Guidance


Wound Closure Requiring Intermediate Burst Strength with Rapid Application

Enbucrilate is optimally selected for surgical incisions and traumatic lacerations where wound-bursting strength requirements are moderate (199 ± 87 mm Hg) [1] and where the rigidity of the butyl ester polymer provides adequate wound support without the need for the extreme flexibility of octyl cyanoacrylate. This scenario benefits from the adhesive's rapid polymerization (30-60 seconds for skin closure) [2] and inherent bacteriostatic activity against Gram-positive skin flora [3].

Peripheral Nerve Repair Requiring Suture-Equivalent Tensile Strength with Reduced Procedure Time

In neurorrhaphy applications where tensile strength comparable to suture (91.5 cN vs. 102.8 cN for suture) [1] is required, but faster application is desirable (p < 0.001 vs. suture) [1], Enbucrilate (Histoacryl) provides a biomechanically validated adhesive alternative. This scenario is particularly relevant for fine nerve coaptation where suture placement is technically challenging or time-consuming.

Drug Delivery Nanoparticle Formulations Requiring Fast Intracellular Degradation

For controlled drug delivery systems where rapid intracellular payload release is desired, poly(butyl cyanoacrylate) (PBCA) nanoparticles derived from Enbucrilate monomer offer a distinct advantage: 88% degradation within 48 hours, compared to only 3% for poly(octyl cyanoacrylate) [1]. This 85-percentage-point difference in degradation kinetics enables tunable release profiles not achievable with longer-chain cyanoacrylate polymers [1].

Vascular Embolization Procedures Requiring Tunable Polymerization Kinetics

Enbucrilate is the adhesive of choice for therapeutic embolization (e.g., gastric varices, arteriovenous malformations) where precise control over polymerization time is critical to prevent premature solidification and catheter entrapment. Admixture with Lipiodol at a 1:3 ratio yields a polymerization time of approximately 7 seconds [2], while higher dilutions enable extended working times exceeding 1000 seconds [3]. This tunability is a key selection criterion not offered by all cyanoacrylate formulations.

Gastrointestinal Endoscopic Hemostasis for Gastric Variceal Bleeding

Enbucrilate is indicated for endoscopic injection therapy of bleeding gastric varices, where it achieves hemostasis rates exceeding 90% and variceal obliteration rates of 70-90% [4]. This high-efficacy niche is supported by decades of clinical experience and distinguishes Enbucrilate from alternative tissue adhesives that lack comparable evidence in this specific application.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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